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Introduction

Laminin Subunit Alpha 3 (LAMA3) is a crucial protein-coding gene that provides instructions for
making the alpha-3 subunit of laminin 332 (also known as laminin-5).[1] Laminins are a major
component of the basement membrane, playing a vital role in tissue architecture by mediating
cell adhesion, migration, proliferation, and differentiation.[2][3] The LAMA3-containing laminin
332 is essential for the integrity of epithelial tissues, particularly the skin, by forming anchoring
filaments that connect the epidermis to the underlying dermis.[1]

Alterations in LAMA3 expression have been linked to various pathological conditions.
Mutations in the LAMA3 gene are associated with severe skin blistering diseases like
Junctional Epidermolysis Bullosa.[4][5] Furthermore, dysregulated LAMA3 expression is
frequently observed in various cancers, where it can either promote or suppress tumor
progression depending on the cancer type.[2][3] For instance, LAMAS is often upregulated in
pancreatic and stomach adenocarcinoma while being downregulated in breast and colon
cancer.[2] This makes LAMA3 a gene of significant interest for both basic research and as a
potential biomarker in drug development.

Quantitative PCR (gPCR) is a highly sensitive and specific method for measuring gene
expression levels. This application note provides a protocol for the reliable quantification of
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human LAMA3 mRNA levels from total RNA using SYBR Green-based gPCR.

LAMAS3 Signaling Pathway

LAMAZ3, as part of the laminin-332 heterotrimer, interacts with cell surface receptors, primarily
integrins, to activate downstream signaling cascades. This interaction is fundamental for cell
adhesion, migration, and survival. The diagram below illustrates a simplified representation of
the LAMA3-integrin signaling pathway, which often involves the PI3K-Akt and MAPK pathways,
both critical in cancer biology.[3]
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A simplified diagram of the LAMAS3 (as part of Laminin-332) signaling cascade.

Protocol: LAMA3 Gene Expression Analysis by
qPCR

This protocol outlines the necessary steps for quantifying human LAMA3 gene expression from
total RNA, including reverse transcription and SYBR Green-based gPCR.

. Recommended qPCR Primers for Human LAMA3

A validated gPCR primer pair is critical for accurate and reproducible results.[6] The following
primer set has been referenced for the detection of human LAMAS.
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Parameter Sequence | Information

Gene Symbol LAMAS3

NCBI Accession No. NM_198129

Forward Primer (5'-3") TAGAGGAAGCCTCTGACACAGGI7]
Reverse Primer (5'-3") CCGATAGTATCCAGGGCTACAACIT]

Note: Primers should be reconstituted in nuclease-free water to a stock concentration of 10 puM.

Il. Experimental Workflow

The overall workflow involves extracting high-quality RNA, converting it to cDNA, performing

the gPCR amplification, and finally, analyzing the resulting data.
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1. Total RNA Extraction

(e.g., from cell lines or tissues)

2. RNA Quality & Quantity Control
(Spectrophotometry/Fluorometry)

3. Reverse Transcription (RT)
(RNA to cDNA synthesis)

4. gPCR Reaction Setup

(cDNA, Primers, SYBR Green Master Mix)

5. gPCR Amplification & Data Acquisition
(Real-Time PCR Instrument)

6. Data Analysis
(Relative Quantification, e.g., AACt method)

Click to download full resolution via product page

A schematic overview of the gene expression analysis workflow using gPCR.

lll. Step-by-Step Methodology

A. RNA Isolation and Reverse Transcription

* RNA Extraction: Isolate total RNA from cell lines or tissues using a standard reagent like
TRIzol or a column-based kit, following the manufacturer's instructions. Ensure procedures
are performed in an RNase-free environment.[8]

* RNA Quantification and Quality Control: Measure RNA concentration and purity using a
spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
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» Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1 pg of total
RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[9] Follow
the manufacturer's protocol.

B. gPCR Reaction Setup

» Thaw all reagents (SYBR Green Master Mix, primer stocks, cDNA, nuclease-free water) on
ice.

e Prepare a master mix for the number of reactions required (including no-template controls
and replicates). It is recommended to run all samples in triplicate.

e The following table provides a recommended setup for a single 20 pL reaction:

Component Volume (pL) Final Concentration
2x SYBR Green Master Mix 10 pL 1x

Forward Primer (10 uM) 0.4 uL 200 nM

Reverse Primer (10 uM) 0.4 uL 200 nM

cDNA Template (diluted 1:10) 2L ~10-50 ng
Nuclease-Free Water 7.2 uL

Total Volume 20 pL

e Aliquot 18 pL of the master mix into each gPCR well or tube.

e Add 2 pL of the appropriate diluted cDNA sample or nuclease-free water (for the No-
Template Control) to the respective wells.[10]

o Seal the plate or cap the tubes, centrifuge briefly to collect contents, and place in the gPCR
instrument.

C. Thermal Cycling Protocol

The following is a standard three-step cycling protocol. Optimal temperatures and times may
vary slightly depending on the gPCR instrument and master mix used.[7][11]
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Temperature

Stage Step Time Cycles
(°C)
Polymerase )
1 o 95 10 min 1
Activation
2 Denaturation 95 15 sec 40

Annealing/Exten

] 60 1 min
sion
Melt Curve (Instrument
3 ) 60-95 1
Analysis Default)

IV. Data Analysis and Presentation

Data analysis is typically performed using the comparative Ct (AACt) method for relative
quantification.[9] This requires the use of a stably expressed housekeeping gene (e.qg.,
GAPDH, ACTB) for normalization.

Example Data:

The following table shows representative data for LAMA3 expression in two cancer cell lines
relative to a normal epithelial cell line (Control).
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S Relative
. Cancer LAMA3 GAPDH AACt (vs. Expressi
Cell Line (LAMAS3 -
Type Avg. Ct Avg. Ct Control) on (2-
GAPDH)
AACt)
Normal
1.0
HBE Bronchial 24.5 19.0 5.5 0.0 )
- (Calibrator)
Epithelial
Lung 0.41
A549 Adenocarci  26.0 19.2 6.8 1.3 (Downregul
noma ated)
Lun
J 492
Squamous
SK-MES-1 Cell 221 18.9 3.2 -2.3 (Upregulat
e
. ed)
Carcinoma

This data is for illustrative purposes only. Pan-cancer analyses have shown that LAMA3
expression is highly variable, with upregulation in cancers like pancreatic adenocarcinoma and
downregulation in others like breast cancer.[2][3]

V. Troubleshooting

» No amplification in samples: Check RNA/cDNA integrity, ensure correct master mix
composition, or verify primer reconstitution.

o High Ct values: May indicate low target expression or inefficient amplification. Consider using
more input cDNA.

» Multiple peaks in melt curve: Suggests non-specific amplification or primer-dimers. Optimize
annealing temperature or redesign primers.

» Amplification in No-Template Control (NTC): Indicates reagent contamination. Use fresh,
nuclease-free water and reagents.

For further details on gPCR principles and optimization, please refer to standard molecular
biology protocols.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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